H-酪氨酸-赖氨酸-OH

描述

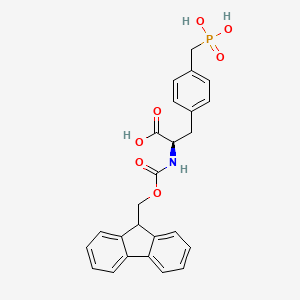

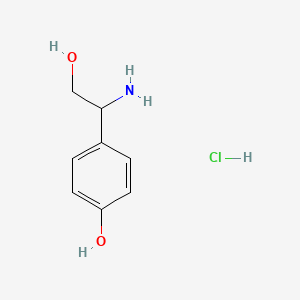

“H-Tyr-Lys-OH” is a dipeptide consisting of the amino acids tyrosine (Tyr) and lysine (Lys) . The reaction of this dipeptide with diethylenetriaminepentaacetic (DTPA) cyclic anhydride yields monovalent and bivalent haptens . In vitro, the antibody conjugate prepared by coupling F(ab’)2 or Fab’ fragments of an antibody specific for the human high molecular weight melanoma associated antigen to Fab’ fragments of an antibody specific for In-DTPA complexes mediated binding of the ¹¹¹In-labeled haptens to melanoma cells .

Synthesis Analysis

The synthesis of “H-Tyr-Lys-OH” involves the reaction of the dipeptide KY with diethylenetriaminepentaacetic (DTPA) cyclic anhydride . This reaction yields monovalent and bivalent haptens . The amino acids and peptides used in the synthesis were obtained from Bachem .

Chemical Reactions Analysis

Tyrosine (Tyr), a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, is one of the primary targets for protein oxidation . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .

Physical And Chemical Properties Analysis

The molecular weight of “H-Tyr-Lys-OH” is 309.37 . The chemical formula is C₁₅H₂₃N₃O₄ . The storage temperature is less than -15°C .

科学研究应用

蛋白质中的质子转移和极化率

Kristof 和 Zundel(1980 年)的一项研究调查了酪氨酸和赖氨酸残基之间的氢键。他们发现这些键在蛋白质内的质子转移和极化率中起着重要作用。这对于生物膜中的质子转运至关重要,尤其是在细菌视紫红质等系统中 (Kristof & Zundel, 1980)。

肽对行为和记忆的影响

Vécsei、Telegdy、Schally 和 Coy(1982 年)的研究调查了包含酪氨酸和赖氨酸的肽对大鼠行为的影响。他们发现它影响记忆并改变了开放场活动,表明在理解神经过程和与记忆相关的疾病方面具有潜在应用 (Vécsei 等人,1982 年)。

透皮肽递送

Abla、Naik、Guy 和 Kalia(2005 年)的一项研究考察了分子量和电荷对二肽透皮递送的影响,包括那些含有酪氨酸和赖氨酸的二肽。这项研究对于开发新的药物递送方法具有重要意义,特别是对于肽 (Abla 等人,2005 年)。

肽的溶液和结构

Alexopoulos、Küsel、Sheldrick、Diederichsen 和 Usón(2004 年)确定了含有酪氨酸和赖氨酸的肽的晶体结构。这项研究提供了对肽分子结构的见解,这对于药物设计和理解蛋白质功能至关重要 (Alexopoulos 等人,2004 年)。

与非阿片类受体的结合

Navolotskaya、Malkova、Zargarova、Lepikhova、Zav'yalov 和 Lipkin(2001 年)探索了包括酪氨酸和赖氨酸的合成肽与 T 淋巴细胞上的非阿片类受体的结合。这项研究有助于我们理解免疫系统相互作用和受体结合,这对于开发新的免疫疗法至关重要 (Navolotskaya 等人,2001 年)。

苯丙氨酸作为自由基特异性探针

Fisher、Schoonen 和 Brownawell(2012 年)使用苯丙氨酸监测黄铁矿浆料中羟基自由基形成的动力学。这项研究提供了对环境化学和自由基在不同系统中的行为的宝贵见解 (Fisher 等人,2012 年)。

作用机制

Target of Action

H-Tyr-Lys-OH is a dipeptide that has been identified as a biomarker for AJH-1 . It has a good binding affinity to angiotensin-converting enzyme (ACE) , which plays a crucial role in the renin-angiotensin system that regulates blood pressure.

Mode of Action

It is known that the tyrosine (tyr) residue in the peptide is a primary target for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process .

Biochemical Pathways

It is found in the active sites of numerous enzymes and plays an important role in protein-protein and protein-ligand interactions . Tyr is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .

Pharmacokinetics

This product is easily hydrolyzed by running the reaction in the presence of a small amount of water (5%), hence posing no further complications .

Result of Action

The hyperoxidation of the tyr residue in the peptide can lead to the scission of the n-terminal amide bond of tyr, generating a c-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of H-Tyr-Lys-OH. For instance, each Tyr residue is expected to be embedded in a distinct microenvironment within the protein structure, thus rendering the region-selective protein modification achievable .

安全和危害

When handling “H-Tyr-Lys-OH”, it is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

“H-Tyr-Lys-OH” has potential applications in cancer research, particularly in the targeting of melanoma cells . The bivalent hapten exhibited much higher efficiency at targeting ¹¹¹In onto cells, both in vitro and in vivo . This suggests potential future directions in the development of targeted therapies for cancer.

生化分析

Biochemical Properties

H-Tyr-Lys-OH has a good binding affinity with angiotensin-converting enzyme (ACE) . The phenol functionality in the side chain of Tyr allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Cellular Effects

Given its interaction with ACE, it may influence cell function by modulating the activity of this enzyme .

Molecular Mechanism

These modifications can alter the activity of the proteins in which they are present, potentially influencing gene expression and cellular metabolism .

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c16-8-2-1-3-13(15(21)22)18-14(20)12(17)9-10-4-6-11(19)7-5-10/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22)/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLHUMAVONBBEZ-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315960 | |

| Record name | L-Tyrosyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54925-88-1 | |

| Record name | L-Tyrosyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54925-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tyrosyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid](/img/structure/B6331113.png)